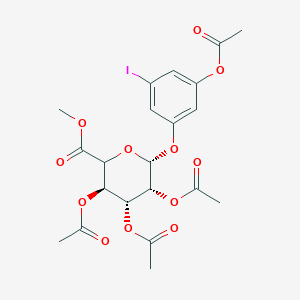

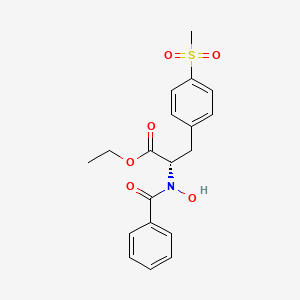

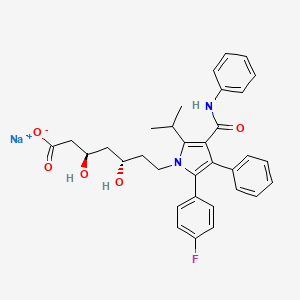

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside involves various strategies, including glycosylation reactions, selective benzoylation, and bromination methods. For instance, the synthesis of disaccharide derivatives through glycosylation of benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside with tetra-O-acetyl-alpha-D-galactopyranosyl bromide demonstrates a method to obtain complex saccharide structures (Matta, Vig, & Abbas, 1984). Additionally, the preparation of 2,3,6,-Tri-O-benzoyl-α-D-glucopyranosyl bromide through bromination of tetra-O-benzoyl-D-glucopyranose highlights a key step in the synthesis of this compound (Wadsworth, Schroeder, & Green, 1968).

Molecular Structure Analysis

The molecular structure of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside and its derivatives has been elucidated using various analytical techniques, including NMR spectroscopy and X-ray crystallography. These studies provide insight into the conformations and stereochemistry of the compound. For example, crystal and molecular structures of substituted α-d-glucopyranosides were determined, offering valuable information on the structural characteristics of similar molecules (Ruz̆ić-Toroš et al., 1987).

Chemical Reactions and Properties

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including methanolysis, sulfation, and reactions with nucleophiles. These reactions are crucial for modifying the compound and synthesizing derivatives with specific functionalities. The study of 6-bromo-6-deoxy hexose derivatives, for example, explores the ring opening of benzylidene acetals with N-bromosuccinimide, a reaction relevant to the chemical modification of glucopyranosides (Hanessian, 2003).

Aplicaciones Científicas De Investigación

Synthesis of Complex Carbohydrates

One primary application of Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside is in the synthesis of complex carbohydrates. For instance, it has been utilized in the creation of analogues for the terminal trisaccharide of globotetraose, which is significant in understanding cellular recognition processes and developing carbohydrate-based therapeutics (Nilsson, Wendler, & Magnusson, 1994). This exemplifies the compound's role in facilitating the exploration of carbohydrate chemistry and its implications for biological studies.

Fluoro Derivatives Synthesis

Another notable application is in synthesizing fluoro derivatives of sugars, which are essential for probing the mechanistic aspects of carbohydrate-mediated biological processes. The transformation of methyl 4-O-mesy-alpha-D-galactopyranoside, a related compound, into its fluoro derivative underscores the versatility of such chemical frameworks in generating structurally modified sugars for biological research (Lopes & Taylor, 1979).

Safety And Hazards

The search results do not provide specific information on the safety and hazards associated with “Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside”.

Direcciones Futuras

The search results do not provide specific information on the future directions of research or applications of “Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside”.

Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.

Propiedades

IUPAC Name |

[(4S,5S,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-32-28-24(36-27(31)21-15-9-4-10-16-21)23(35-26(30)20-13-7-3-8-14-20)17-22(34-28)18-33-25(29)19-11-5-2-6-12-19/h2-16,22-24,28H,17-18H2,1H3/t22?,23-,24-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPVDZTZGGKAHL-CJDMLRBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H](CC(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,6-Tri-O-benzoyl-4-deoxy-alpha-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

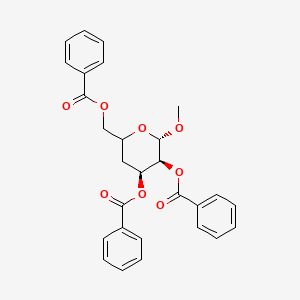

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/no-structure.png)